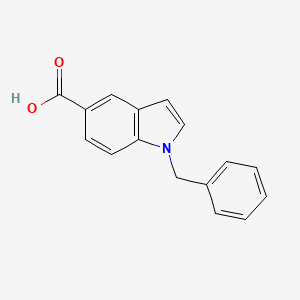

3-amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide

Übersicht

Beschreibung

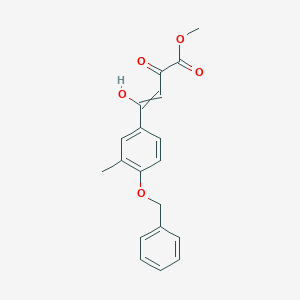

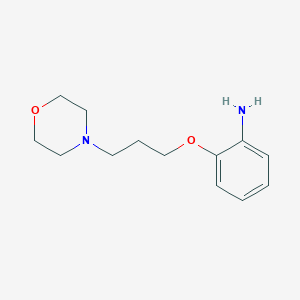

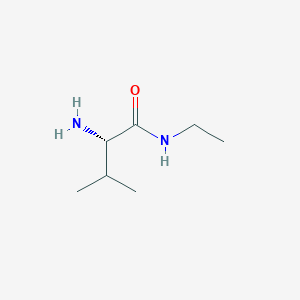

“3-amino-N-(3-methoxyphenyl)benzamide” is a chemical compound with the molecular formula C14H14N2O2 . It has a molecular weight of 242.27 g/mol . This compound is used for proteomics research applications .

Molecular Structure Analysis

The IUPAC name of this compound is 3-amino-N-(3-methoxyphenyl)benzamide . The InChI code is InChI=1S/C14H14N2O2/c1-18-13-7-3-6-12(9-13)16-14(17)10-4-2-5-11(15)8-10/h2-9H,15H2,1H3,(H,16,17) . The Canonical SMILES is COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)N .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 242.27 g/mol . It has a XLogP3 value of 1.7, indicating its lipophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 242.105527694 g/mol . The topological polar surface area is 64.4 Ų . The compound has a heavy atom count of 18 .

Wissenschaftliche Forschungsanwendungen

Scientific Field

- Molecular Docking: Computational docking methods are used to predict how the compound interacts with the DPP-IV enzyme. Results Summary: The most significant QSAR model exhibited good predictability with an internal cross-validation coefficient (q2) of 0.67 and an external cross-validation coefficient (pred_r2) of 0.82 .

Anticancer Activity

Scientific Field

- Biological Assays: The anticancer activity is assessed through various in vitro and in vivo assays. Results Summary: The derivatives show promise in localizing at disease sites and may be used alongside DNA repair protein inhibitors to improve cancer treatment outcomes .

Antitumor Properties

Scientific Field

- Pharmacokinetics Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compounds. Results Summary: Clinical derivatives like hexamethylmelamine show effectiveness in treating certain types of cancer .

[Additional Application]

Scientific Field

[Additional Application]

Scientific Field

[Additional Application]

Scientific Field

Antibacterial Agents

Scientific Field

- In Vitro Assays: The antibacterial efficacy is tested against various Gram-positive and Gram-negative bacteria. Results Summary: Some derivatives have shown promising results in inhibiting the growth of certain bacterial strains .

Kinase Inhibition

Scientific Field

- Cell-Based Assays: The inhibitory effect on kinase activity is measured in cell lines. Results Summary: Certain derivatives have been identified as potential kinase inhibitors, which may have implications for cancer treatment .

Neurodegenerative Disease Research

Scientific Field

- Protein Aggregation Studies: The effect on the aggregation of proteins like amyloid-beta is assessed. Results Summary: Some derivatives have shown neuroprotective effects and reduced protein aggregation in preliminary studies .

Proteomics Research

Scientific Field

- Functional Assays: Assessing the impact of the compound on protein function and activity. Results Summary: While specific data is not available, compounds with similar structures have been used to identify potential protein targets and understand protein-related diseases .

Computational Drug Design

Scientific Field

- Virtual Screening: Screening large libraries of compounds for potential biological activity. Results Summary: The compound’s derivatives may serve as lead compounds in the development of new therapeutic agents .

Material Science

Scientific Field

Eigenschaften

IUPAC Name |

3-amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-20-11-6-4-5-10(9-11)18-16(19)15-14(17)12-7-2-3-8-13(12)21-15/h2-9H,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJORDLUXWDXMPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

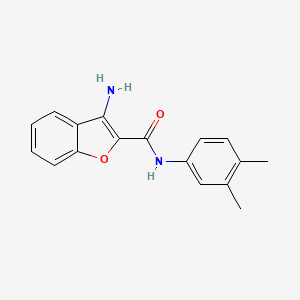

![Thieno[3,2-c]pyridin-4-ylhydrazine](/img/structure/B1516956.png)